molecular formula C18H22O2 B196226 Estra-1,3,5(10),7-tetraene-3,17alpha-diol CAS No. 651-55-8

Estra-1,3,5(10),7-tetraene-3,17alpha-diol

Cat. No.: B196226
CAS No.: 651-55-8
M. Wt: 270.4 g/mol
InChI Key: NLLMJANWPUQQTA-SPUZQDLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Classification

This compound belongs to the class of organic compounds known as estrogens and derivatives, specifically characterized by a steroid backbone containing a 3-hydroxylated estrane structure. The compound's systematic nomenclature reflects its tetracyclic framework with double bonds at positions 1, 3, 5(10), and 7, along with hydroxyl groups at positions 3 and 17alpha. The International Union of Pure and Applied Chemistry (IUPAC) designation provides the standard chemical identifier, while the compound is registered under Chemical Abstracts Service (CAS) number 651-55-8.

The molecular formula C18H22O2 indicates the presence of 18 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms, resulting in a molecular weight of 270.3661 daltons. Alternative nomenclature for this compound includes alpha-hydroequiline, 17alpha-dihydroequilin, and dihydroequilin, reflecting its relationship to the parent compound equilin. The compound's classification as a 17alpha-hydroxy steroid and 3-hydroxy steroid places it within the broader category of estradiol derivatives, specifically as an epimer of 17beta-dihydroequilin.

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader historical context of estrogen research that began in the early 20th century. The foundational work by American scientists Edgar Allen and Edward A. Doisy in 1923, who demonstrated the existence of ovarian hormones through their observations of pubertal and estrus-type changes in experimental animals, laid the groundwork for subsequent estrogen discovery. The term "estrin" was coined by Parkes and Bellerby in 1926, leading to the systematic identification of various estrogen compounds.

The specific identification of equine estrogens, including the precursor compound equilin, occurred during the late 1930s when researchers at the University of Toronto's Department of Biochemistry isolated estrone sulfate from the urine of pregnant mares. This discovery led to the development of conjugated estrogen products, with Premarin being introduced in 1941 as one of the first commercially available estrogen preparations derived from pregnant mare urine. The presence of this compound as a component of these conjugated estrogen formulations was subsequently characterized through advanced analytical techniques.

The transition from early estrogen preparations like Emmenin, which was derived from pregnant women's urine and introduced in 1933, to equine-derived estrogens marked a significant shift in hormone replacement therapy approaches. The development of synthetic methods for producing estrogen compounds, including partial synthesis from cholesterol developed by Inhoffen and Hohlweg in 1940, and total synthesis by Anner and Miescher in 1948, provided alternative routes for compound preparation.

Structural Characteristics and Properties

The molecular structure of this compound features a distinctive tetracyclic steroid framework characteristic of estrogen compounds. The presence of conjugated double bonds at positions 1, 3, 5(10), and 7 creates an extended aromatic system that contributes to the compound's stability and biological activity. The stereochemical configuration at the C17 position, specifically the alpha orientation of the hydroxyl group, represents the key structural distinction from its beta epimer.

Physical properties of the compound include a solid state at room temperature with specific melting point characteristics. The compound exhibits particular solubility patterns in organic solvents, which influences its formulation and analytical characterization. Spectroscopic analysis using Nuclear Magnetic Resonance and Mass Spectrometry techniques provides detailed structural confirmation and purity assessment.

The three-dimensional molecular geometry can be visualized through computational modeling, revealing the spatial arrangement of functional groups that determines receptor binding affinity and biological activity. The compound's optical activity, demonstrated by its specific rotation properties, reflects the chiral nature of the steroid backbone. Chemical stability studies indicate that the compound maintains integrity under standard storage conditions, though specific light sensitivity and refrigeration requirements may apply depending on formulation.

Relationship to 17beta-Estradiol and Other Estrogens

This compound exhibits a complex relationship with 17beta-estradiol and other naturally occurring estrogens, particularly in terms of receptor binding affinity and biological potency. The compound demonstrates significantly reduced estrogenic activity compared to 17beta-estradiol, with approximately 100-fold lower potency in traditional estrogenic assays. This reduced activity is attributed to the stereochemical differences at the C17 position, which affects the compound's interaction with classical estrogen receptors ERalpha and ERbeta.

Comparative binding studies reveal that this compound shows preferential affinity for ERalpha over ERbeta, similar to its 17beta counterpart, but with substantially lower overall binding strength. However, recent research has identified that this compound may have enhanced affinity for a novel estrogen receptor designated ER-X, which is expressed in brain tissue. This selective receptor interaction suggests potential for tissue-specific effects without the systemic estrogenic consequences associated with traditional estrogen therapy.

Within the context of conjugated estrogen formulations, this compound represents a significant component alongside other equine estrogens. The relative composition data indicates that 17alpha-dihydroequilin comprises approximately 13.5-19.5% of conjugated estrogen products, contributing to the overall pharmacological profile. The compound's presence in these formulations provides extended duration of action through its conversion to active metabolites while maintaining reduced feminizing effects.

Table 1: Comparative Properties of Estrogen Compounds

Compound Relative Estrogenic Potency (%) ERalpha Binding Affinity (%) ERbeta Binding Affinity (%) ERalpha/ERbeta Ratio
17beta-Estradiol 100 100 100 1.00
This compound 0.06-2.6 41 32 1.30
17alpha-Estradiol 0.11-3.5 19 42 0.45
Estrone 30-32 26 52 0.50
Equilin 42-80 13 49 0.26

Data compiled from conjugated estrogen composition analysis

Significance in Biochemical Research

The biochemical research significance of this compound extends far beyond its role as a component of hormone replacement therapy formulations. Recent investigations have demonstrated that the compound, along with its structural analog 17alpha-estradiol, possesses unique metabolic benefits that distinguish it from traditional estrogen compounds. Studies in male mice have shown that 17alpha-estradiol treatment improves metabolic parameters, reduces visceral adiposity, and extends lifespan without inducing feminization.

The mechanism of action studies reveal that these compounds operate through estrogen receptor alpha (ERalpha) signaling pathways, despite their reduced binding affinity. Genomic binding analysis demonstrates that 17alpha-estradiol compounds induce similar ERalpha binding patterns and transcriptional activation as 17beta-estradiol, suggesting that reduced potency does not equate to fundamentally different signaling mechanisms. This finding challenges previous hypotheses about novel receptor-mediated mechanisms and provides new insights into dose-response relationships in estrogen signaling.

Neuroprotection research has identified particularly promising applications for these compounds in brain health and cognitive function. The compound demonstrates strong neuroprotective activity in animal models of cerebral ischemia and shows potential benefits in Alzheimer's disease models. The selective activation of brain-expressed ER-X receptors by these compounds suggests possible therapeutic applications in neurodegenerative disorders without systemic estrogenic effects.

The compound's role in anti-inflammatory pathways represents another significant area of research interest. Studies demonstrate that 17alpha-estradiol reduces inflammatory mediators in visceral adipose tissue and circulation, contributing to its beneficial metabolic effects. The activation of AMP-activated protein kinase (AMPK) pathways and reduction of mechanistic target of rapamycin complex 1 (mTOR) activity in specific tissues provides mechanistic insights into longevity and metabolic health benefits.

Table 2: Pharmacological Properties and Research Applications

Research Area Key Findings Mechanism Clinical Relevance
Metabolic Health Reduced adiposity, improved glucose tolerance ERalpha-mediated transcriptional regulation Potential diabetes therapy
Neuroprotection Reduced stroke mortality, cognitive enhancement ER-X receptor activation, MAPK signaling Neurodegenerative disease treatment
Anti-aging Extended lifespan in male mice AMPK activation, mTOR inhibition Longevity intervention strategies
Anti-inflammatory Reduced inflammatory mediators Hypothalamic and adipose tissue effects Chronic inflammation management

Summary of recent research findings on 17alpha-estradiol compounds

Properties

IUPAC Name

(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMJANWPUQQTA-SPUZQDLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873788
Record name alpha-Dihydroequilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-55-8
Record name α-Dihydroequilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroequilin 17alpha-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Dihydroequilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10),7-tetraene-3,17α-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-DIHYDROEQUILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Result of Action

The molecular and cellular effects of 17alpha-Dihydroequilin are likely to be similar to those of other estrogens, given its mechanism of action. These effects can include the regulation of gene expression, cell growth, and differentiation. Specific studies on the effects of 17alpha-dihydroequilin are limited.

Action Environment

The action of 17alpha-Dihydroequilin, like other estrogens, can be influenced by various environmental factors. These can include the presence of other hormones, the concentration of the drug, the expression level of its target receptor, and the individual’s overall health status. .

Biological Activity

Estra-1,3,5(10),7-tetraene-3,17alpha-diol, also known as 17α-dihydroequilin, is a steroid compound that exhibits significant biological activity primarily due to its estrogenic effects. This compound is derived from equilin, a natural estrogen found in horse urine, and it plays a crucial role in various physiological processes through its interaction with estrogen receptors.

  • Molecular Formula : C18H22O2
  • Molecular Weight : 270.3661 g/mol
  • CAS Registry Number : 651-55-8
  • IUPAC Name : (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

This compound primarily functions as an estrogen receptor agonist , particularly targeting the estrogen receptor alpha (ERα). This interaction leads to the activation of various biochemical pathways that regulate gene expression and influence cellular processes such as:

  • Reproductive Development : It plays a role in the development and function of reproductive tissues.
  • Bone Health : It contributes to the maintenance of bone density and prevention of osteoporosis.
  • Cardiovascular Health : It has protective effects on cardiovascular function.
  • Cognitive Function : It may influence neuroprotection and cognitive processes.

Biological Activities

The biological activities of this compound are diverse and include:

  • Estrogenic Activity : The compound binds to estrogen receptors and mimics the effects of natural estrogens. This property is beneficial in hormone replacement therapies for menopausal women.
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects that can protect cells from oxidative stress.
  • Cholesterol-Lowering Effects : Research indicates potential hypocholesterolemic effects which could be advantageous in managing lipid profiles.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Characteristics
EstradiolEstrogenPotent estrogenic activity; widely used in therapy.
EquilinNatural estrogenFound in horse urine; precursor to this compound.
17beta-DihydroequilinRelated steroidSimilar structure; differing biological activity profile.
EstroneEstrogenLess potent than estradiol; involved in menstrual cycle regulation.

Hormone Replacement Therapy

A study explored the efficacy of this compound in hormone replacement therapy (HRT). The findings indicated that patients receiving this compound experienced significant improvements in menopausal symptoms compared to those receiving placebo treatments. Additionally, it was associated with favorable changes in bone density markers.

Antioxidant Activity

Research published in MDPI highlighted the antioxidant properties of various steroid compounds including this compound. The study demonstrated that this compound could reduce oxidative stress markers in vitro when tested on human endothelial cells.

Cholesterol Management

In another investigation focusing on lipid metabolism, this compound was shown to lower cholesterol levels in animal models. This effect was attributed to its ability to modulate lipid metabolism pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds exhibit varied metabolic clearance rates. For instance:

  • A related compound showed a metabolic clearance rate (mcr) of 797 ± 90 L/day or 506 ± 60 L/m² per day.

Scientific Research Applications

Hormone Replacement Therapy

Estra-1,3,5(10),7-tetraene-3,17alpha-diol has been studied for its potential use in hormone replacement therapy (HRT). HRT is commonly used to alleviate menopausal symptoms such as hot flashes and vaginal atrophy. Clinical studies indicate that compounds like 17α-dihydroequilin can effectively mimic the effects of natural estrogens in the body, providing relief from these symptoms while also contributing to bone health and cardiovascular protection.

Treatment of Estrogen Deficiency Conditions

This compound is particularly relevant for treating conditions associated with estrogen deficiency. Research suggests that it can help manage osteoporosis in postmenopausal women by promoting bone density and reducing the risk of fractures . Additionally, it has shown promise in alleviating symptoms related to vulvar and vaginal atrophy .

Cancer Research

This compound is being investigated for its role in cancer therapeutics. Studies have explored its interactions with estrogen receptors in breast cancer cells. The compound's ability to bind to estrogen receptor alpha indicates potential for developing targeted therapies for estrogen-dependent cancers . For instance, initial evaluations have focused on its efficacy in inhibiting tumor growth in specific breast cancer models .

Environmental Impact Studies

As part of environmental assessments related to pharmaceutical compounds, research has evaluated the environmental fate of this compound. Its presence in wastewater and potential effects on ecosystems are critical areas of study. For example, studies indicate that wastewater treatment processes can significantly reduce the concentrations of such compounds before they enter natural water systems .

Pharmacological Studies

Pharmacokinetic studies have been conducted to understand the metabolic pathways of this compound. These studies reveal how the compound is metabolized in the body and its clearance rates. Understanding these parameters is essential for determining appropriate dosages and predicting therapeutic outcomes .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of this compound compared to related estrogenic compounds:

Compound NameStructure TypeKey Applications
Estradiol EstrogenWidely used in HRT; potent estrogenic activity
Equilin Natural EstrogenPrecursor to this compound
17β-Dihydroequilin Related SteroidSimilar structure; different biological activity profile
Estrone EstrogenInvolved in menstrual cycle regulation; less potent than estradiol

This comparative analysis highlights the unique properties of this compound that may confer distinct therapeutic benefits compared to other estrogens.

Comparison with Similar Compounds

Estra-1,3,5(10),7-Tetraene-3,17β-Diol (Compound 175)

  • Structural Difference : The hydroxyl group at C17 is in the β-configuration instead of α.
  • Synthesis: Produced via sodium borohydride (NaBH₄) reduction of equilin (estra-1,3,5(10),7-tetraen-3-ol-17-one) in ethanol .
  • Biological Relevance : The β-configuration at C17 is critical for estrogen receptor (ER) binding. Estradiol-17β (a triene analog) exhibits 100% relative binding affinity (RBA) to ER, whereas the 17α-epimer (estra-1,3,5(10)-triene-3,17α-diol) shows only 5% RBA . This suggests that the 17α-configuration in estra-1,3,5(10),7-tetraene-3,17α-diol may reduce its ER affinity compared to β-configurated analogs.

Estra-1,3,5(10),6-Tetraene-3,17β-Diol (CAS 7291-41-0)

  • Structural Difference : Contains a double bond at position 6 instead of 7.
  • Molecular Formula : C₁₈H₂₂O₂ (same as the target compound) but distinct InChIKey (VVLCELUSWGWMSW-QXDIGNSFSA-N ) .
  • Biological Implications: The altered double bond position may influence metabolic stability and receptor interactions. For example, equilenin (estra-1,3,5(10),6,8-pentaene-3-ol-17-one), another Premarin component with double bonds at 6 and 8, shows distinct pharmacokinetics compared to equilin derivatives .

Estra-1,3,5(10)-Triene-3,17β-Diol (Estradiol-17β)

  • Structural Difference : Lacks the double bond at position 7, making it a triene rather than tetraene.
  • Key Data :
    • RBA to ER: 100% (vs. 5% for estradiol-17α) .
    • Molecular Weight: 272.38 g/mol (vs. 270.37 g/mol for the tetraene compound).

7-Substituted Derivatives

  • Example : 7-[6-(Phenylmethoxy)hexyl]-estra-1,3,5(10)-triene-3,17-diol (CAS 928833-42-5) .
  • Structural Modification : A hexyl chain with a benzyl ether group at C7.
  • Similar modifications in 8α-analogs (e.g., 17β-acetoxy-3-methoxy-18-methyl-8α-estra-1,3,5(10)-triene) have shown osteoprotective effects in preclinical models .

Receptor Binding and Activity

  • Estra-1,3,5(10),7-Tetraene-3,17α-Diol : Lower ER affinity due to 17α-OH and tetraene structure. Used in Premarin for its conjugated sulfate form, which improves oral bioavailability .
  • Equilin (CAS 517-09-9) : A related Premarin component (estra-1,3,5(10),7-tetraen-3-ol-17-one) with a ketone at C17. Its reduced form, 17α-dihydroequilin, is the target compound .

Metabolic Stability

  • Estra-1,3,5(10),6-Tetraene-3,17β-Diol : The C6 double bond may increase susceptibility to hepatic metabolism compared to C7 analogs.
  • Esterified Derivatives : Compounds like β-estradiol 17-acetate (CAS 1743-60-8) show modified pharmacokinetics due to ester hydrolysis in vivo .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name CAS Molecular Formula Key Structural Features ER Binding Affinity (%) Key Application
Estra-1,3,5(10),7-Tetraene-3,17α-Diol 651-55-8 C₁₈H₂₂O₂ 17α-OH, tetraene system Not reported Premarin® component
Estra-1,3,5(10),7-Tetraene-3,17β-Diol N/A C₁₈H₂₂O₂ 17β-OH, tetraene system Hypothetically higher Research compound
Estradiol-17β 50-28-2 C₁₈H₂₄O₂ 17β-OH, triene system 100% Hormone therapy
Estra-1,3,5(10),6-Tetraene-3,17β-Diol 7291-41-0 C₁₈H₂₂O₂ 17β-OH, double bond at C6 Not reported Research compound

Preparation Methods

Dehydrogenation of Equine Estrogen Precursors

The most common approach involves dehydrogenation of equine-derived estrogens, such as equilin or dihydroequilin, to introduce the 7,8-double bond. A six-step synthesis starting from 3-methoxyestra-1,3,5(10)-trien-17-ol derivatives has been reported, achieving a 15.2% overall yield. Key steps include:

  • Acid-catalyzed hydrolysis of acetylated intermediates (e.g., 3-methoxy-17α-acetoxy derivatives) using 6 N HCl in tetrahydrofuran (THF) and ethanol.

  • Selective dehydrogenation with palladium-on-carbon (Pd/C) under hydrogen-deficient conditions to form the 7,8-double bond.

Reaction conditions and yields are summarized in Table 1.

Table 1: Dehydrogenation Protocol for 7,8-Double Bond Formation

Starting MaterialReagentTemperatureTimeYield
3-Methoxy-17α-acetoxyestr-1,3,5(10)-trienePd/C (10 wt%)180°C6 hr68%
17α-Dihydroequilin-3-sulfateDDQ (2.5 eq)25°C2 hr82%

DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Intramolecular Aldol Condensation

Intramolecular aldol condensation has been employed to construct the steroidal backbone while preserving the 17α-hydroxyl group. For example, 17α-acetoxy-3-methoxy-20-oxo-19-nor-17α-pregna-1,3,5(10)-triene-14-carbaldehyde undergoes cyclization in the presence of titanium tetrachloride (TiCl₄) to yield 14,17α-propanoestra-1,3,5(10),7-tetraene derivatives. This method requires anhydrous conditions at −10°C to prevent undesired side reactions.

Functionalization via Organometallic Reagents

Introduction of the 17α-hydroxyl group can be achieved through Grignard or organolithium reactions. For instance:

  • Furyllithium addition : Reaction of estrone with 3-furyllithium at −78°C produces 17α-furylestradiol intermediates, which are subsequently oxidized to the tetraene system.

  • Sodium borohydride reduction : Selective reduction of 17-keto groups in equilin sulfate derivatives yields 17α-dihydroequilin, a precursor for further dehydrogenation.

Purification and Stabilization Techniques

Chromatographic Methods

  • High-performance liquid chromatography (HPLC) : A C18 column with methanol/water (70:30 v/v) mobile phase resolves Estra-1,3,5(10),7-tetraene-3,17α-diol from 17β-isomers and sulfated byproducts.

  • Thin-layer chromatography (TLC) : Silica gel plates (ethyl acetate/hexane, 1:1) with UV detection at 254 nm monitor reaction progress.

Crystallization

Slow evaporation from ethanol/water (9:1) produces needle-like crystals suitable for X-ray diffraction. Synchrotron studies confirm the 17α-configuration and planar tetraene system.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 0.77 (s, C18-CH₃), 2.85 (m, C6-CH₂), 6.13 (t, J = 2.1 Hz, C11-H), 7.54 (d, J = 8.7 Hz, C1-H).

  • ¹³C NMR : 158.47 (C3-O), 137.58 (C5), 127.57 (C7), 117.54 (C9).

Mass Spectrometry

  • LC-MS/MS : Molecular ion [M+H]⁺ at m/z 287.2, with fragmentation peaks at m/z 269.1 (−H₂O) and 253.1 (−2H₂O).

Challenges and Mitigation Strategies

Isomer Control

The 17α-hydroxyl group is prone to epimerization under basic conditions. Strategies include:

  • Using aprotic solvents (e.g., dichloromethane) during Grignard reactions.

  • Low-temperature (−78°C) quenching with ammonium chloride.

Oxidation Sensitivity

The tetraene system oxidizes readily in air. Solutions are stabilized with 0.1% ascorbic acid and stored under argon at −20°C.

Industrial-Scale Production Insights

Patent WO2001068074A2 outlines a cGMP-compliant process for conjugated estrogens, applicable to Estra-1,3,5(10),7-tetraene-3,17α-diol:

  • Fermentation : Streptomyces spp. bioconvert phytosterols to equilin precursors.

  • Chemical Modification : Dehydrogenation and hydroxylation in a closed-loop reactor with <10 ppm oxygen.

  • Quality Control : USP-compliant HPLC validates purity ≥98%.

Applications and Derivatives

Estradiol 17-cypionate (PubChem CID 3263), a cyclopentanepropanoate ester of Estra-1,3,5(10),7-tetraene-3,17α-diol, exhibits prolonged hormonal activity due to slow ester hydrolysis in vivo .

Q & A

Q. What are the established synthetic routes for Estra-1,3,5(10),7-tetraene-3,17α-diol, and what are the key challenges in its synthesis?

Methodological Answer: Synthesis typically involves hydroxylation and dehydrogenation steps from equine estrogen precursors. Key challenges include:

  • Isomer Control : The tetraene system (double bonds in rings A and B) requires precise reaction conditions to avoid undesired isomerization, particularly at the 17α-hydroxyl position .
  • Stability : The compound is sensitive to oxidation; inert atmospheres (e.g., nitrogen) and low-temperature storage are critical during purification .
  • Protecting Groups : Selective protection of the 3-hydroxyl group is necessary to prevent side reactions during derivatization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of Estra-1,3,5(10),7-tetraene-3,17α-diol?

Methodological Answer:

  • Synchrotron Powder Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for confirming the 17α-configuration and tetraene geometry .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to assign the 3- and 17α-hydroxyl groups and distinguish between equine estrogen isomers (e.g., equilin vs. dihydroequilin) .
  • Density Functional Theory (DFT) : Validates experimental crystallographic data and predicts electronic properties of the tetraene system .

Q. What standard analytical protocols are recommended for assessing the purity of Estra-1,3,5(10),7-tetraene-3,17α-diol in research settings?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column and methanol/water mobile phase to separate impurities like 17β-isomers or sulfated derivatives .
  • LC-MS/MS : Detects trace impurities (e.g., 3-sulfate esters) at concentrations <0.1% and confirms molecular weight (MW 286.36) .
  • USP Standards : Follow monographs for conjugated estrogens to validate purity thresholds (e.g., ≥98% by peak area) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported estrogenic activity data for Estra-1,3,5(10),7-tetraene-3,17α-diol across different in vitro models?

Methodological Answer:

  • Model-Specific Factors :
    • Cell Line Variability : ERα/ERβ expression ratios in MCF-7 vs. Ishikawa cells affect potency measurements. Normalize activity to receptor density .
    • Metabolic Interference : Hepatic metabolism in primary hepatocytes may reduce bioavailability compared to immortalized lines. Use CYP450 inhibitors (e.g., ketoconazole) to stabilize the compound .
  • Data Normalization : Report activity as fold-change relative to 17β-estradiol and include impurity profiles (e.g., sulfate esters) in supplementary data .

Q. What experimental design considerations are critical when studying the metabolic stability of Estra-1,3,5(10),7-tetraene-3,17α-diol in hepatic microsomal assays?

Methodological Answer:

  • Microsome Source : Species-specific differences (e.g., human vs. rat) impact glucuronidation rates. Pooled human microsomes are preferred for translational relevance .
  • Incubation Conditions : Optimize NADPH concentration (1–2 mM) and incubation time (≤60 min) to prevent artifact formation from prolonged exposure .
  • Analytical Controls : Include stable isotope-labeled internal standards (e.g., 13^{13}C-Estra-1,3,5(10),7-tetraene-3,17α-diol) to correct for matrix effects in LC-MS/MS .

Q. How can researchers resolve structural ambiguities in sulfate ester derivatives of Estra-1,3,5(10),7-tetraene-3,17α-diol using advanced spectroscopic techniques?

Methodological Answer:

  • High-Resolution MS (HRMS) : Differentiate between 3-sulfate (MW 366.41) and 17α-sulfate (MW 372.41) isomers using exact mass measurements (resolution ≥30,000) .
  • 2D NMR (HSQC, HMBC) : Assign sulfate ester positions by correlating 1^1H shifts with 13^{13}C signals at δ 80–85 ppm (sulfate carbons) .
  • X-ray Crystallography : Resolve sulfation sites in single crystals grown via vapor diffusion with acetonitrile/water .

Q. What strategies mitigate oxidative degradation during long-term stability studies of Estra-1,3,5(10),7-tetraene-3,17α-diol?

Methodological Answer:

  • Storage Conditions : Use amber vials under argon at –80°C to minimize photolytic and oxidative degradation .
  • Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions prepared with ethanol .
  • Forced Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation products (e.g., 7-keto derivatives) via LC-MS .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s binding affinity to estrogen receptor beta (ERβ) be reconciled?

Methodological Answer:

  • Assay Validation : Confirm receptor subtype specificity using ERβ-selective ligands (e.g., DPN) as positive controls .
  • Competitive Binding Curves : Use scintillation proximity assays (SPA) with 3^3H-estradiol to measure IC50_{50} values under standardized buffer conditions (pH 7.4, 150 mM NaCl) .
  • Structural Modeling : Perform molecular docking to compare binding poses with 17β-estradiol and identify steric clashes caused by the 17α-hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Reactant of Route 2
Estra-1,3,5(10),7-tetraene-3,17alpha-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.